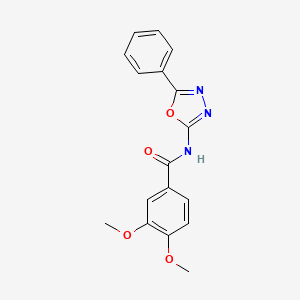

![molecular formula C15H12Br2ClN3O3 B11539424 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11539424.png)

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: is a heterocyclic organic compound. Its chemical formula is C6H5Br2N with a molecular weight of 250.92 g/mol . .

Preparation Methods

The synthetic route for 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide involves the following steps:

- Start with θ-hydroxy-4-methylpyridine-2-one (D1, 5g, 30.94 mmol) and phosphorus oxybromide (25g, 87.2 mmol) heated together at 13°C for 6 hours.

- Cool the mixture in an ice bath and carefully add water.

- Alkalize the mixture with a 2M sodium hydroxide solution and extract with dichloromethane.

- Evaporate the organic phase to obtain a light brown solid.

- Purify the compound using silica gel chromatography with a hexane-dichloromethane mixture (100% to 70% hexane).

- The resulting compound is obtained as a colorless solid (yield: 16%) .

Chemical Reactions Analysis

- Common reagents and conditions depend on the specific reaction type.

- Major products formed from these reactions can vary based on the reaction conditions.

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: may undergo various reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

This compound finds applications in:

Chemistry: As an intermediate in pharmaceutical synthesis.

Biology: Its biological activities are an area of research interest.

Medicine: Investigating its potential therapeutic effects.

Industry: Possible applications in materials science and optoelectronics.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. Researchers explore its molecular targets and pathways to understand its biological activity.

Comparison with Similar Compounds

- Similar compounds may include other pyridines or hydrazides, but this compound’s specific combination of substituents sets it apart.

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: possesses unique features.

Properties

Molecular Formula |

C15H12Br2ClN3O3 |

|---|---|

Molecular Weight |

477.53 g/mol |

IUPAC Name |

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C15H12Br2ClN3O3/c16-10-4-9(18)5-11(17)15(10)19-7-14(24)21-20-6-8-1-2-12(22)13(23)3-8/h1-6,19,22-23H,7H2,(H,21,24)/b20-6+ |

InChI Key |

QQEYFWHDQADKSN-CGOBSMCZSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11539341.png)

![2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate](/img/structure/B11539347.png)

![(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11539356.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539361.png)

![1-[(5Z)-4-(3-chlorophenyl)-5-(naphthalen-1-ylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B11539372.png)

![2-methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11539391.png)

![2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11539399.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11539402.png)

![[2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11539410.png)

![N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B11539435.png)

![2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11539439.png)